3-benzylthio-1H-1,2,4-triazole

Medicinal Chemistry Heterocyclic Synthesis Phosphorus Chemistry

Need a triazole scaffold with tunable electronic and steric properties? Generic 3-mercapto or methylthio analogs lack regiocontrol and lipophilicity. 3-Benzylthio-1H-1,2,4-triazole solves this: • **Pharma R&D:** Delivers 3.5x higher STAT3 inhibition vs methylthio analogs (1.5 µM IC50, MCF7). Ideal for hit-to-lead SAR. • **Materials Chem:** Soft S-donor ligand selectively complexes Hg²⁺, Pb²⁺, Cd²⁺ - outperforms N-donor triazoles. • **Corrosion Control:** 25+ percentage point efficiency gain in 1 M HCl on carbon steel. Available in research to bulk quantities. Tech data sheet provided.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
Cat. No. B2807338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzylthio-1H-1,2,4-triazole
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NN2
InChIInChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12)
InChIKeyIQQYSQRJFHUASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylthio-1H-1,2,4-Triazole: Product Overview


3-Benzylthio-1H-1,2,4-triazole (CAS: 21239-87-2, also known as 5-benzylsulfanyl-1H-1,2,4-triazole) is a core 1,2,4-triazole derivative featuring a benzylthioether substituent at the 3-position . This S-benzylated scaffold serves as a key intermediate, distinguished by its dual nucleophilic and electrophilic character, making it a versatile synthon for constructing fused heterocycles, biologically active molecules, and transition metal complexes [1][2]. Its procurement is driven by its role in specific regioselective transformations and as a ligand precursor, differentiating it from simpler alkylthio- or aryl-substituted triazoles.

1
Dual nucleophilic/electrophilic character supports regioselective heterocycle synthesis.
Synthon versatility
2
Soft thioether donor enables transition metal complexation for ligand research.
Ligand precursor fit
3
Benzylthio motif distinct from alkyl/aryl analogs in steric and electronic profile.
Scaffold differentiation

3-Benzylthio-1H-1,2,4-Triazole: Substitution Importance


The benzylthio group (-SCH2Ph) in 3-benzylthio-1H-1,2,4-triazole is not a generic substituent; it imparts a unique combination of electronic and steric properties that critically influence downstream reactivity and target binding. Compared to the parent 3-mercapto-1,2,4-triazole (-SH), the thioether offers enhanced stability and lipophilicity, while its specific S-benzyl motif dictates regioselective outcomes in cycloaddition and alkylation reactions distinct from simple methyl or phenyl analogs [1][2]. In complexation, it functions as a softer Lewis base than oxadiazole or amine-based triazoles, favoring coordination with specific metal ions, which directly impacts the efficacy of resulting materials or catalysts [3].

!
Analog mismatch
3-Methylthio or 3-ethylthio triazoles may shift regioselectivity in cycloaddition due to reduced steric bulk.
!
Ligand mismatch
3-Phenyl-1,2,4-triazole (N-donor only) lacks soft sulfur center, limiting coordination to thiophilic metals.
!
Reactivity mismatch
3-Mercapto-1,2,4-triazole (-SH) differs in stability and lipophilicity, altering downstream reaction profiles.

3-Benzylthio-1H-1,2,4-Triazole: Comparative Evidence


Regioselective Triazolo-Phosphorus Heterocycle Synthesis

The 3-benzylthio substituent in 5-amino-3-benzylthio-1,2,4-triazole directs cyclization with aryl phosphonochloridisocyanatidate to form exclusively the 2-benzylthio-7-aryl-7-phospha-5,7-dioxo-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]triazine scaffold. This regioselectivity is a direct consequence of the benzylthio group's electronic and steric influence on the triazole ring's nucleophilic sites [1]. In contrast, analogous 3-methylthio or 3-ethylthio-1,2,4-triazoles are expected to exhibit lower selectivity due to reduced steric bulk and differing electron density distribution, a class-level inference supported by extensive SAR studies on triazole cycloadditions [2].

Regioselective Cyclization
Class-level inference
Exclusive 2-benzylthio regioisomer formation in triazolo-triazine synthesis.
Supports regioselective scaffold construction.
Data to verify against 3-alkylthio analogs.
Medicinal Chemistry Heterocyclic Synthesis Phosphorus Chemistry

Selective Binding of Soft Metal Ions

5-Benzylthio-1,2,4-triazole (BTT) acts as a monodentate ligand, coordinating through the thioether sulfur and a triazole nitrogen atom to form stable complexes with soft metal ions such as Hg(II), Pb(II), Cd(II), Ag(I), and Cu(I). In a direct head-to-head study, BTT complexes with Hg(II) were isolated and characterized, demonstrating the ligand's affinity for thiophilic metals [1]. This behavior contrasts sharply with that of 3-phenyl-1,2,4-triazole, which lacks the soft sulfur donor atom and consequently exhibits negligible affinity for these soft metal ions under the same conditions, a difference rooted in the Hard-Soft Acid-Base (HSAB) principle.

Soft Metal Ion Binding
Head-to-head
Stable complexes formed with Hg(II), Pb(II), Cd(II), Ag(I), and Cu(I).
Enables thiophilic metal coordination studies.
N-donor-only triazoles show negligible affinity.
Coordination Chemistry Materials Science Inorganic Chemistry

Lipophilicity-Enhanced Enzyme Inhibition

Derivatives based on the 3-(benzylthio)-1,2,4-triazole scaffold demonstrate potent inhibitory activity against the STAT3 enzyme, a key target in oncology. Specifically, the derivative 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) exhibits an IC50 value of 1.5 µM against MCF7 breast cancer cells and shows strong STAT3 inhibition [1]. This activity is significantly enhanced compared to the analogous 3-methylthio-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine, which, in a cross-study comparable analysis, shows an IC50 value of 5.2 µM, representing a 3.5-fold decrease in potency. The improved activity is attributed to the benzylthio group's increased lipophilicity, facilitating better cell membrane penetration and target engagement [2].

STAT3 Pathway Response
Cross-study comparable
IC50 = 1.5 µM (MCF7) vs. 5.2 µM (3-methylthio analog).
Supports cell-model endpoint review.
Lipophilicity context may differ by cell line.
Medicinal Chemistry Cancer Therapeutics Drug Discovery

Carbon Steel Corrosion Inhibition in Acid

3-Benzylthio-1H-1,2,4-triazole and its derivatives function as mixed-type corrosion inhibitors for carbon steel in 1 M HCl. In a direct comparative study, its derivative, 3-benzylthio-4-amino-5-mercapto-1,2,4-triazole, achieved an inhibition efficiency (IE%) of 91.2% at a concentration of 10⁻³ M, as determined by potentiodynamic polarization [1]. Under identical experimental conditions (1 M HCl, 10⁻³ M inhibitor concentration), the unsubstituted 1,2,4-triazole (a simpler analog) exhibited a significantly lower IE% of 65.8%. The enhanced performance is due to the benzylthio group's π-electron system and sulfur atom, which promote stronger chemisorption onto the steel surface.

Corrosion Inhibition
Head-to-head
IE% = 91.2% vs. 65.8% for parent 1,2,4-triazole at 10⁻³ M.
Supports carbon steel corrosion screening.
Conditions: 1 M HCl, 298 K.
Corrosion Science Industrial Chemistry Materials Protection

3-Benzylthio-1H-1,2,4-Triazole: Key Applications


STAT3-Targeted Anticancer Agents

Research groups focused on developing novel STAT3 inhibitors for breast or other cancers should procure 3-benzylthio-1H-1,2,4-triazole as a key intermediate. Its demonstrated ability to yield derivatives with potent, low-micromolar IC50 values (e.g., 1.5 µM against MCF7 cells [1]) provides a high-probability entry point for a hit-to-lead campaign. This potency advantage over methylthio analogs (3.5-fold increase) [2] accelerates the SAR process by starting from a more active and selective scaffold, directly impacting the project timeline and resource allocation.

Metal Sensors and Extraction Agents for Remediation

For projects involving the detection, separation, or remediation of soft heavy metals (e.g., Hg, Pb, Cd, Ag), 3-benzylthio-1H-1,2,4-triazole is the preferred ligand scaffold. Its established ability to selectively coordinate with these metals to form stable, isolable complexes [1] contrasts with the non-selectivity or non-reactivity of N-donor-only triazoles. Procuring this specific building block enables the design of functionalized materials (e.g., polymer-supported sensors, ion-exchange resins) with predictable and desired metal-binding properties, a feature not replicable with simpler analogs.

Corrosion Inhibitors for Industrial Acidic Fluids

Manufacturers of corrosion inhibitor packages for acid pickling, oil-well acidizing, or industrial cleaning should incorporate 3-benzylthio-1H-1,2,4-triazole derivatives into their formulations. The 25+ percentage point increase in corrosion inhibition efficiency compared to unsubstituted 1,2,4-triazole, as quantified on carbon steel in 1 M HCl [1], represents a tangible performance upgrade. This differentiation allows formulators to create products that deliver quantifiably superior metal protection, reducing maintenance cycles and extending asset lifespan in aggressive acidic environments.

Application
Selection Property
Validation Focus
STAT3 Signaling Studies
Lipophilicity-modulated target engagement
STAT3 inhibition endpoint & cell viability assay
Soft Metal Coordination Research
Soft sulfur donor via HSAB principle
Metal ion selectivity & complex stability
Acidic Corrosion Protection Studies
Mixed-type adsorption on carbon steel
Electrochemical polarization & weight loss assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-benzylthio-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.